Coumarin 6H

Beschreibung

Eigenschaften

IUPAC Name |

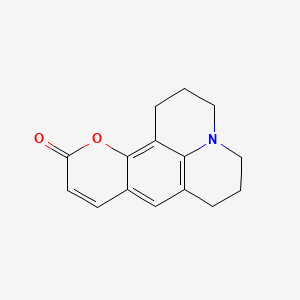

3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-13-6-5-11-9-10-3-1-7-16-8-2-4-12(14(10)16)15(11)18-13/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSOXGPKUOAXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=CC(=O)O4)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069245 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | LD 490 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58336-35-9 | |

| Record name | 2,3,6,7-Tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58336-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LD 490 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058336359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Coumarin 6H

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification of Coumarin 6H (CAS 58336-35-9), a versatile fluorescent compound with applications in biological imaging, pharmaceuticals, and material science.[1] This guide consolidates available data on its chemical properties, outlines general synthetic and purification strategies applicable to the coumarin scaffold, and presents logical workflows for its production and isolation.

Introduction to this compound

This compound, systematically named 2,3,5,6-1H,4H-Tetrahydroquinolizino[9,9a,1-gh]coumarin, is a heterocyclic compound recognized for its unique fluorescent properties.[1] Its rigid, fused-ring structure contributes to its stability and distinct spectral characteristics, making it a valuable building block for fluorescent probes and dyes.[1][2] These probes are essential tools in analytical chemistry and biological imaging, enabling researchers to visualize cellular processes and track molecular interactions with high sensitivity.[1] Beyond its use as a fluorophore, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

It is critical to distinguish this compound (C₁₅H₁₅NO₂) from the similarly named but structurally different laser dye, Coumarin 6 (C₂₀H₁₈N₂O₂S, CAS 38215-36-0).[1][4] This guide focuses exclusively on this compound.

Physicochemical Properties

The known quantitative data for this compound are summarized below. These properties are crucial for planning synthesis, purification, and application-based studies.

| Property | Value | Source |

| CAS Number | 58336-35-9 | [1] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | Yellow to orange powder | [1] |

| Melting Point | 128 - 132 °C | [1][3] |

| Purity (Typical) | ≥ 96% (HPLC) | [1] |

| Solubility | Readily soluble in ethanol, chloroform, ethyl acetate, and benzene; less soluble in water. | [3] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis of the Coumarin Core

More generally, the synthesis of the coumarin scaffold is well-documented and typically involves one of several classic condensation reactions.

Common Synthetic Reactions for Coumarin Synthesis:

-

Pechmann Condensation: This is one of the most common methods, involving the condensation of a phenol with a β-keto ester under acidic conditions (e.g., H₂SO₄, trifluoroacetic acid).[6][8]

-

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, often catalyzed by a weak base like piperidine.[5][8][9]

-

Perkin Reaction: The parent coumarin was first synthesized via the Perkin reaction, which involves heating the sodium salt of salicylaldehyde with acetic anhydride.[6][7]

-

Wittig Reaction: This method can also be employed for the synthesis of the pyrone ring moiety of coumarins.[5][8]

-

Claisen Rearrangement: This reaction is another pathway to access coumarin derivatives.[5]

The following diagram illustrates a generalized workflow for a typical coumarin synthesis, using the Pechmann condensation as an example.

Purification Methodologies

Proper purification is essential to achieve the high purity (≥ 96%) required for most applications.[1] The primary methods for purifying coumarins are recrystallization and column chromatography.[10]

4.1. Experimental Protocol: Recrystallization

Recrystallization is an effective technique for purifying solid compounds like this compound. The choice of solvent is critical for obtaining high recovery and purity.

General Protocol:

-

Solvent Selection: Choose a solvent or mixed-solvent system in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures. For coumarins, aqueous ethanol or aqueous methanol are often effective.[11] A study found that 40% aqueous methanol provided the highest recovery for the parent coumarin.[11]

-

Dissolution: Place the crude, yellow-to-orange powder in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a yellow to orange crystalline solid.[1][3]

A patent for Coumarin 6 (a different compound) suggests recrystallization from an aqueous solution of pyridine to obtain the finished product.[12] This or similar solvent systems could be explored for this compound.

4.2. Experimental Protocol: Column Chromatography

For separating coumarins from closely related impurities, column chromatography is the preferred method.[10]

General Protocol:

-

Stationary Phase Selection: Silica gel or neutral/acidic alumina are common adsorbents for coumarin separation.[10]

-

Column Packing: Prepare a column with the selected stationary phase, typically as a slurry in the initial mobile phase to ensure uniform packing.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it carefully onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or dichloromethane). This gradient elution will separate the compounds based on their polarity.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

The following diagram outlines a standard workflow for the purification of a synthesized coumarin compound.

Characterization

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment | A major peak corresponding to the product, with purity ≥ 96%.[1] |

| Melting Point | Purity and Identity | Sharp melting point within the range of 128-132 °C.[1][3] |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | A spectrum consistent with the 2,3,5,6-1H,4H-Tetrahydroquinolizino[9,9a,1-gh]coumarin structure. |

| IR Spectroscopy | Functional Group Identification | Peaks corresponding to the C=O of the lactone and other functional groups in the molecule. |

| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the molecular weight of 241.29.[1] |

Conclusion

This compound is a valuable fluorescent compound with significant potential in research and development. While specific synthesis protocols are not widely published, its production can be achieved by applying well-established synthetic routes for the coumarin scaffold, such as the Pechmann or Knoevenagel condensations. Subsequent purification via recrystallization and column chromatography is crucial for obtaining the high-purity material required for its intended applications. The data and generalized protocols provided in this guide offer a solid foundation for laboratories and development teams working with this specialized fluorophore.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. c6h [chembk.com]

- 4. Coumarin 6 | C20H18N2O2S | CID 100334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. sciensage.info [sciensage.info]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. old.rrjournals.com [old.rrjournals.com]

- 12. CN101987846A - Method for preparing coumarin-6 - Google Patents [patents.google.com]

Solubility of Coumarin 6H in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Coumarin 6H, a fluorescent dye with applications in biological imaging and analytical chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also includes data for structurally related coumarin compounds to provide a broader context for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside workflow diagrams to facilitate experimental design.

Compound Identification

It is crucial to distinguish between this compound and the similarly named Coumarin 6, as they are distinct chemical entities.

-

This compound:

-

Coumarin 6:

This guide will focus on this compound, while providing data on other coumarins for comparative purposes.

Solubility Data

While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in many organic solvents. Vendor information indicates its stability and compatibility with various solvents.[1] For practical reference, the following table summarizes the available quantitative solubility data for other relevant coumarin derivatives.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| Coumarin 6 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data.[6] |

| Chloroform | Slightly Soluble | Not Specified | Qualitative data.[6] | |

| Methanol | Slightly Soluble | Not Specified | Qualitative data.[6] | |

| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | ||

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | ||

| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | Not Specified | Sparingly soluble in aqueous buffers.[8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a fluorescent compound like this compound. These protocols are based on established methods such as the shake-flask method and spectroscopic analysis.

Protocol 1: Shake-Flask Method with Spectroscopic Quantification

This method is considered a gold standard for solubility determination and relies on allowing a solution to reach equilibrium before measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The exact amount of excess solid is not critical, but enough should be present to ensure that saturation is reached and that solid material remains after equilibration.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Spectroscopic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Protocol 2: Visual Method for Rapid Screening

This is a simpler, qualitative or semi-quantitative method suitable for initial screening.

Materials:

-

This compound

-

Selected organic solvents

-

Small, clear glass vials

-

Vortex mixer

Procedure:

-

Stepwise Addition:

-

Add a known mass of this compound (e.g., 1 mg) to a vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL).

-

Vortex the vial vigorously for 1-2 minutes.

-

-

Visual Inspection:

-

Visually inspect the solution against a light and dark background for any undissolved particles.

-

If the solid has completely dissolved, the solubility is greater than the current concentration (e.g., >10 mg/mL).

-

If undissolved solid remains, incrementally add more solvent (e.g., another 100 µL), vortex, and re-examine.

-

-

Determination of Approximate Solubility:

-

Continue adding solvent until the solid is completely dissolved.

-

The solubility can be reported as the concentration at which complete dissolution is observed.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the fundamental principle of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1stsci.com [1stsci.com]

- 3. 2,3,5,6-1H,4H-TETRAHYDROQUINOLIZINO[9,9A,1-GH]COUMARIN | 58336-35-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Photophysical Properties of Coumarin 6H Laser Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 6H is a fluorescent dye belonging to the coumarin family, a class of compounds widely recognized for their strong fluorescence and utility as laser dyes. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Understanding these properties is crucial for its application in various research and development fields, including but not limited to, bioimaging, sensing, and materials science. This document also outlines detailed experimental protocols for the characterization of these properties and presents visual workflows to aid in experimental design.

While comprehensive photophysical data for this compound across a wide range of solvents is not extensively available in the public domain, this guide leverages available information and draws comparisons with the well-characterized analogue, Coumarin 6, to provide a robust understanding of its expected behavior.

Core Photophysical Properties

The photophysical properties of coumarin dyes are highly sensitive to their local environment, particularly the polarity of the solvent. This solvatochromism arises from changes in the electronic distribution of the molecule upon excitation, leading to shifts in the absorption and emission spectra, as well as variations in quantum yield and fluorescence lifetime.

Data Presentation

The following tables summarize the available quantitative photophysical data for Coumarin 6, which serves as a close structural analogue to this compound and provides valuable insight into its expected properties.

Table 1: Absorption and Emission Maxima of Coumarin 6 in Various Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) |

| Ethanol | 457[1] | 501[1] |

| Acetonitrile | 436 | 498 |

| Chloroform | 443 | 485 |

| Cyclohexane | 426 | 458 |

| DMSO | 460[2] | 550[2] |

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of Coumarin 6 in Various Solvents

| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 0.78[3] | 2.5[4] |

| Acetonitrile | 0.63[3] | 2.4 |

| Chloroform | 0.85 | 2.9 |

| Cyclohexane | 0.93 | 3.5 |

| DMSO | 0.74 ± 0.05[2] | - |

Note: Data for solvents other than ethanol and DMSO are compiled from various sources and may have been measured under slightly different conditions.

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of fluorescent dyes. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of this compound in a specific solvent.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λ_abs.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength at which the highest absorbance is recorded is the λ_abs.

-

-

Data Analysis: Plot absorbance versus wavelength to visualize the absorption spectrum.

UV-Visible Absorption Spectroscopy Workflow

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the wavelength of maximum emission (λ_em) of this compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength (λ_ex, typically the λ_abs) to avoid inner filter effects.[3]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λ_abs of the dye.

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission spectrum over a wavelength range that covers the expected emission (e.g., λ_ex + 20 nm to 700 nm).

-

Record the fluorescence intensity as a function of wavelength.

-

-

Data Analysis: Plot fluorescence intensity versus wavelength. The peak of this plot corresponds to the λ_em.

Fluorescence Spectroscopy Workflow

Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54, or Coumarin 6 in ethanol, Φ_f = 0.78[3]).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots (Grad_std and Grad_sample).

-

Calculate the quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²) where 'n' is the refractive index of the solvent. If the same solvent is used, the refractive index term becomes 1.

-

Relative Quantum Yield Measurement Workflow

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of this compound.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

-

Measurement:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons.

-

Measure the time delay between the excitation pulse and the arrival of each photon.

-

Build a histogram of the arrival times of a large number of photons. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the fluorescence decay curve with one or more exponential decay functions.

-

The time constant(s) of the exponential fit represent the fluorescence lifetime(s) of the sample.

-

TCSPC Fluorescence Lifetime Measurement Workflow

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound and the experimental methodologies required for their characterization. While specific data for this compound remains limited, the information presented for its close analogue, Coumarin 6, offers valuable predictive insights. For researchers and drug development professionals, a thorough understanding and precise measurement of these photophysical parameters are paramount for the successful design and implementation of fluorescent probes, sensors, and imaging agents. It is recommended that the protocols outlined herein be followed to generate specific data for this compound in the solvent systems relevant to the intended application.

References

- 1. Analysis of the Photophysical Behavior and Rotational-Relaxation Dynamics of Coumarin 6 in Nonionic Micellar Environments: The Effect of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]

- 3. omlc.org [omlc.org]

- 4. researchgate.net [researchgate.net]

Coumarin 6H: A Comprehensive Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Coumarin 6H, a widely utilized fluorescent dye in various scientific disciplines. This document focuses on its fluorescence quantum yield and molar extinction coefficient, offering detailed experimental protocols and contextual applications, particularly in cellular imaging and drug delivery systems.

Quantitative Spectroscopic Properties of this compound

This compound, also known as Coumarin 6, is a highly fluorescent lipophilic dye characterized by its strong absorption and emission in the visible spectrum. Its photophysical properties, however, are significantly influenced by the solvent environment due to its sensitivity to solvent polarity.[1][2] Below is a summary of its key quantitative data in various solvents.

| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (λ_max) (nm) | Quantum Yield (Φ_f) | Excitation Wavelength (λ_ex) (nm) | Emission Wavelength (λ_em) (nm) | Lifetime (τ) (ns) | Reference |

| Ethanol | 54,000 | 459.2 | 0.78 | 420 | 499 | 2.42 | [3][4] |

| Acetonitrile | 55,000 - 70,000 | - | 0.63 | - | - | - | [3] |

| Chloroform | 59,211 | 552 | - | - | 492 | 2.33 | [4] |

Experimental Protocols for Photophysical Characterization

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the effective application of this compound. The following sections detail the standard experimental methodologies.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared by accurately weighing the compound and dissolving it in a specific volume of the solvent of interest.[5]

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.[3] A cuvette with a 1 cm path length is typically used.

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the resulting linear fit corresponds to the molar extinction coefficient.[5]

Below is a graphical representation of the experimental workflow.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is most commonly employed.[6]

Methodology:

-

Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen.[6]

-

Solution Preparation: Solutions of both the this compound sample and the standard are prepared in the same solvent. A series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength are made to avoid inner filter effects.[6]

-

Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.[3] The integrated fluorescence intensity (the area under the emission curve) is then calculated.

-

Data Analysis: A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard. The quantum yield of the sample (Φ_x) is then calculated using the following equation:

Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)

where Φ_std is the quantum yield of the standard, Slope_x and Slope_std are the slopes of the plots for the sample and standard, respectively, and n_x and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).[6]

The workflow for this procedure is illustrated below.

Application in Cellular Imaging and Drug Delivery

This compound's high fluorescence quantum yield and lipophilic nature make it an excellent probe for labeling and tracking lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes.[7][8][9] It is frequently used as a model drug to study the cellular uptake and intracellular trafficking of these nanocarriers.[7][9]

The general workflow for such a study involves encapsulating this compound within the nanoparticle, incubating the nanoparticles with cells, and then visualizing the cellular uptake using fluorescence microscopy.

The signaling pathway for this application is more accurately described as an experimental workflow, as depicted below.

This process allows researchers to understand the efficiency of their drug delivery system in reaching the target cells and to study the mechanisms of endocytosis and intracellular localization.[9] The fluorescence of this compound can sometimes be quenched in aqueous environments due to aggregation, but this is often overcome by its encapsulation within the hydrophobic core of nanoparticles.[10][11]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. omlc.org [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. static.horiba.com [static.horiba.com]

- 7. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]

- 9. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revival, enhancement and tuning of fluorescence from Coumarin 6: combination of host–guest chemistry, viscosity and collisional quenching - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Revival of the nearly extinct fluorescence of coumarin 6 in water and complete transfer of energy to rhodamine 123 - Soft Matter (RSC Publishing) DOI:10.1039/C7SM01198A [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Characteristics of Coumarin 6H Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of Coumarin 6H, a fluorescent dye with applications in various scientific fields. The document covers its core photophysical properties, experimental protocols for their measurement, and a comparison with the well-characterized analogue, Coumarin 6.

Introduction to this compound

This compound is a fluorescent dye belonging to the coumarin family. It is structurally distinct from the more commonly known Coumarin 6. The key difference lies in the amino group at the 7-position of the coumarin core. In this compound, this amino group is part of a rigid julolidine ring system. This structural constraint, often referred to as a "twist-blocked" conformation, prevents non-radiative decay pathways associated with the rotation of the amino group, which is expected to result in a higher fluorescence quantum yield compared to its non-rigid counterparts. The fluorescence emission of this compound can be enhanced by hydrogen bonding interactions.

Chemical Structures:

-

Coumarin 6: Features a diethylamino group at the 7-position and a benzothiazole group at the 3-position.

-

This compound: Characterized by a fused julolidine ring at the 7,8-position, creating a rigid structure.

Spectral Properties of this compound

Comprehensive quantitative data on the photophysical properties of this compound across a wide range of solvents is limited in publicly available literature. However, some key spectral characteristics have been reported.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 344 nm | Not specified |

| Emission Maximum (λem) | 454 nm | Not specified |

| Molecular Formula | C₁₅H₁₅NO₂ | - |

| CAS Number | 58336-35-9 | - |

The rigidized structure of this compound is anticipated to lead to a higher fluorescence quantum yield and a longer fluorescence lifetime compared to structurally flexible coumarins, particularly in polar solvents.

Comparative Spectral Data: Coumarin 6

To provide a more comprehensive understanding of the spectral behavior of this class of compounds, the well-documented photophysical properties of Coumarin 6 are presented below. It is important to note that while related, the spectral characteristics of this compound will differ due to its unique rigid structure. The data for Coumarin 6 illustrates the typical solvatochromic effects observed in aminocoumarins, where the emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents. This is indicative of a more polar excited state compared to the ground state.

Table of Photophysical Properties of Coumarin 6 in Various Solvents:

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Ethanol | 457 | 501 | 0.78 | 54,000 at 459.2 nm |

| Acetonitrile | - | - | 0.63 | 55,000-70,000 |

| Micellar Sol | ~465 | ~506 | - | - |

Data compiled from multiple sources. Note that specific values can vary slightly depending on the experimental conditions.

Experimental Protocols

This section details the methodologies for the synthesis of coumarin dyes and the characterization of their fluorescent properties.

The synthesis of coumarin derivatives can be achieved through several methods, with the Pechmann condensation being a common and effective approach.

Pechmann Condensation for 7-Hydroxycoumarin Derivatives:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of a substituted resorcinol (to introduce functionality at the 7-position) and one molar equivalent of a β-ketoester (e.g., ethyl acetoacetate).

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like an acidic ion-exchange resin, to the mixture with stirring. The reaction is often performed without a solvent or in a high-boiling solvent.

-

Heating: Heat the reaction mixture, typically between 100-180°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid product will precipitate out.

-

Purification: Collect the crude product by filtration, wash it with water to remove the acid catalyst, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified coumarin derivative.

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the coumarin dye in a spectroscopy-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette to avoid inner filter effects.

-

Instrument Settings:

-

Set the excitation wavelength to the absorption maximum (λabs) of the dye.

-

Set the excitation and emission slit widths to control the spectral resolution (e.g., 2-5 nm).

-

-

Data Acquisition:

-

Record the emission spectrum by scanning the emission monochromator over the desired wavelength range.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator.

-

-

Data Correction: The raw spectra should be corrected for instrumental response functions (e.g., lamp intensity variations with wavelength and detector sensitivity).

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Procedure:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

-

Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1.

-

Fluorescence Measurements: Record the corrected fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength and with identical instrument settings.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

-

Visualizations

The following diagram illustrates the key electronic and vibrational transitions involved in the process of fluorescence, commonly depicted in a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical processes of absorption, vibrational relaxation, fluorescence, internal conversion, intersystem crossing, and phosphorescence.

The following diagram outlines the key steps in determining the relative fluorescence quantum yield of a sample.

Caption: Workflow for the relative measurement of fluorescence quantum yield.

An In-depth Technical Guide to the Fluorescence Enhancement Mechanisms of Coumarin 6

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarin 6, a prominent member of the 7-aminocoumarin family of fluorescent dyes, is renowned for its environmental sensitivity and high quantum yield in non-polar environments. Its utility in biological imaging, sensing, and materials science is largely dictated by mechanisms that modulate its fluorescence intensity. In aqueous or polar environments, Coumarin 6 often exhibits significantly quenched fluorescence. However, this fluorescence can be dramatically enhanced through various interactions and environmental changes. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence enhancement of Coumarin 6, including the inhibition of Twisted Intramolecular Charge Transfer (TICT), prevention of aggregation-caused quenching, and modulation via Photoinduced Electron Transfer (PET) in derivative probes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the underlying processes to offer a comprehensive resource for professionals in the field.

Core Mechanisms of Fluorescence Modulation

The fluorescence of Coumarin 6 and its derivatives is not static; it is dynamically influenced by the molecule's interaction with its immediate surroundings. The primary mechanisms responsible for its fluorescence enhancement are predominantly related to the suppression of non-radiative decay pathways.

Twisted Intramolecular Charge Transfer (TICT)

The most significant mechanism governing the environmental sensitivity of 7-aminocoumarins like Coumarin 6 is the Twisted Intramolecular Charge Transfer (TICT) state.[1][2]

-

Ground State: In its ground state, the coumarin molecule is largely planar.

-

Excited State: Upon photoexcitation, the molecule enters a planar, locally excited (LE) state, which is highly fluorescent. In this state, an intramolecular charge transfer (ICT) occurs from the electron-donating diethylamino group at the 7-position to the electron-accepting carbonyl group of the coumarin core.[1][3]

-

The "Twist": In polar solvents, the diethylamino group can rotate around the C-N single bond. This rotation leads to a non-planar, "twisted" conformation known as the TICT state.[4][5][6] This state is highly polar and stabilized by polar solvents.[7]

-

Fluorescence Quenching: The TICT state is often described as "dark" or non-emissive because it provides an efficient non-radiative pathway for the excited molecule to return to the ground state, thereby quenching fluorescence.[1][5][8]

-

Fluorescence Enhancement: Any factor that hinders the rotation of the amino group and prevents the formation of the TICT state will "lock" the molecule in the emissive LE state, leading to a significant enhancement in fluorescence quantum yield. This can be achieved in several ways:

-

Increased Viscosity: In highly viscous environments, the physical restriction on molecular rotation slows down the formation of the TICT state.[9][10][11]

-

Binding to Macromolecules: When Coumarin 6 binds to the hydrophobic pockets of proteins or is encapsulated within micelles or cyclodextrins, its rotational freedom is restricted.[9][12]

-

Low Polarity: In non-polar solvents, the highly polar TICT state is energetically unfavorable, thus the emissive LE state is the preferred decay pathway.[2]

-

Aggregation-Caused Quenching (ACQ) and De-aggregation

Coumarin 6 has poor solubility in water and tends to form non-fluorescent microcrystals or aggregates through π-π stacking.[11][13] This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a major reason for its low fluorescence in aqueous media.[9]

Fluorescence can be revived and significantly enhanced by breaking up these aggregates.[11][14] This is typically achieved through host-guest chemistry:

-

Micelles: Surfactant molecules, above their critical micelle concentration, can encapsulate individual Coumarin 6 molecules within their hydrophobic cores, disrupting the aggregates and restoring fluorescence.[13]

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can accommodate a single Coumarin 6 molecule, effectively isolating it from other dye molecules and the aqueous environment.[9][11]

References

- 1. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Revival, enhancement and tuning of fluorescence from Coumarin 6: combination of host–guest chemistry, viscosity and collisional quenching - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01029A [pubs.rsc.org]

- 13. Revival of the nearly extinct fluorescence of coumarin 6 in water and complete transfer of energy to rhodamine 123 - Soft Matter (RSC Publishing) DOI:10.1039/C7SM01198A [pubs.rsc.org]

- 14. Revival, enhancement and tuning of fluorescence from Coumarin 6: combination of host–guest chemistry, viscosity and col… [ouci.dntb.gov.ua]

The Dawn of Blue-Green Coherence: A Technical History of Coumarin-Based Laser Dyes

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, development, and experimental protocols of coumarin-based laser dyes.

The advent of the tunable dye laser in the 1960s marked a pivotal moment in optics and photonics, offering a source of coherent light with a selectable wavelength.[1][2][3][4] Central to this innovation were the gain media: organic dyes. Among these, coumarin derivatives carved out a crucial niche, particularly in the blue-green region of the spectrum, a range not easily accessible with other dye classes. This technical guide delves into the history of coumarin-based laser dyes, their discovery, and the experimental methodologies that underpinned their development.

A Historical Overview: From Discovery to Optimization

The journey of coumarin laser dyes is intrinsically linked to the broader history of the laser. Following the demonstration of the first laser in 1960, the quest for new laser media intensified. The discovery of the dye laser in 1966 by Peter P. Sorokin and John R. Lankard at IBM's Thomas J. Watson Research Center, and independently by F. P. Schäfer and colleagues at the Max Planck Institute, opened the door to a new class of tunable lasers.[1][3]

The early dye lasers primarily utilized xanthene dyes, such as rhodamine 6G. However, the need for tunable coherent light in the blue-green part of the spectrum spurred further research. This led to the investigation of coumarin derivatives, a class of compounds known for their strong fluorescence.

A significant breakthrough came with the identification of 7-diethylamino-4-methylcoumarin as the first coumarin-based laser dye to exhibit laser action.[5] This discovery was a crucial step, unlocking the potential of the coumarin scaffold for laser applications. The initial success with 7-diethylamino-4-methylcoumarin, which lases at around 460 nm under flashlamp excitation, paved the way for the synthesis and characterization of a vast family of coumarin dyes.[5] Researchers like K. H. Drexhage and G. A. Reynolds were instrumental in systematically studying the relationship between the molecular structure of coumarin dyes and their photophysical properties, leading to the development of more efficient and stable dyes.[6]

The timeline below highlights key milestones in the development of dye lasers and the emergence of coumarin dyes:

Core Photophysical Properties of Coumarin Laser Dyes

The utility of coumarin derivatives as laser dyes stems from their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[7][8] The position and nature of substituents on the coumarin ring system have a profound impact on these properties, allowing for the fine-tuning of their absorption and emission characteristics.[9][10] The table below summarizes the key photophysical data for a selection of common coumarin laser dyes.

| Dye Name (Coumarin No.) | Absorption Max (nm) | Emission Max (nm) | Lasing Range (nm) | Quantum Yield (Φf) | Solvent |

| 7-Amino-4-methylcoumarin (C120) | 355 | 440 | 425-485 | 0.63 | Ethanol |

| 7-Diethylamino-4-methylcoumarin (C1) | 373 | 450 | 440-490 | 0.50 | Ethanol |

| Coumarin 102 | 390 | 480 | 460-515 | 0.76 | Ethanol |

| Coumarin 314 | 436 | 485 | 470-540 | 0.85 | Ethanol |

| Coumarin 540A (C314T) | 450 | 525 | 510-580 | - | Ethanol |

Note: The values presented are approximate and can vary depending on the solvent and measurement conditions.

Experimental Protocols

The development of coumarin laser dyes relies on a systematic workflow encompassing synthesis, purification, and detailed photophysical characterization.

Synthesis of Coumarin Dyes: The Pechmann Condensation

A widely used method for the synthesis of 7-substituted-4-methylcoumarins is the Pechmann condensation.[][12] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. The general workflow for the synthesis of 7-amino-4-methylcoumarin is depicted below.

Experimental Protocol for the Synthesis of 7-amino-4-methylcoumarin:

-

Mixing of Reactants: In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Acid Catalysis: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains low.

-

Reaction: After the addition of acid, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.[12]

Photophysical Characterization

The evaluation of a newly synthesized coumarin dye's potential as a laser medium involves a series of spectroscopic measurements. The general workflow for this characterization is outlined below.

Experimental Protocol for Fluorescence Quantum Yield Measurement (Relative Method):

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.[13][14][15]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission profile that overlaps with that of the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Conclusion

The discovery and development of coumarin-based laser dyes have been a testament to the power of interdisciplinary research, combining organic synthesis, photochemistry, and laser physics. From the initial identification of 7-diethylamino-4-methylcoumarin to the vast array of sophisticated derivatives available today, these dyes continue to be indispensable tools in various scientific and technological fields. The experimental protocols outlined in this guide provide a foundational understanding of the methodologies that have driven this progress and will continue to shape the future of tunable coherent light sources.

References

- 1. photonics.com [photonics.com]

- 2. photonics.com [photonics.com]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. opticaorgdev.blob.core.windows.net [opticaorgdev.blob.core.windows.net]

- 5. azooptics.com [azooptics.com]

- 6. Reynolds, G.A. and Drexhage, K.H. (1975) New Coumarin Dyes with Rigidized Structure for Flashlamp-Pumped Dye Lasers. Optics Communications, 13, 222-225. - References - Scientific Research Publishing [scirp.org]

- 7. Investigating the Use of Coumarin Derivatives as Lasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 14. static.horiba.com [static.horiba.com]

- 15. Making sure you're not a bot! [opus4.kobv.de]

Biocompatibility and Cytotoxicity of Coumarin 6H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 6H, a derivative of the versatile benzopyrone scaffold, has garnered interest within the scientific community, primarily for its fluorescent properties in cellular imaging and as a component in developing novel therapeutic agents. Understanding its biocompatibility and potential cytotoxicity is paramount for its safe and effective application in biomedical research and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with biological systems, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways influenced by coumarin compounds. While specific data for this compound is limited, this guide draws upon research on closely related coumarin derivatives to provide a thorough assessment.

Introduction to this compound

Coumarins are a large class of phenolic substances found in many plants and are known for their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1][2] this compound is a synthetic derivative that has been explored for its utility as a fluorescent probe and as a building block for more complex molecules.[3][4][5] Its excellent biocompatibility and strong, stable fluorescence emission make it a valuable tool in molecular imaging and diagnostics.[3]

Biocompatibility Profile

The biocompatibility of a compound is a critical determinant of its potential for in vivo applications. While extensive biocompatibility studies specifically on this compound are not widely published, the broader class of coumarins is generally considered to have low toxicity at therapeutic concentrations.[6]

In Vitro Biocompatibility:

Studies on various coumarin derivatives have demonstrated good cell viability in different cell lines. For instance, some coumarin-based probes have shown low cytotoxicity in mammalian cells, with IC50 values in the high micromolar range (205–252 μM), indicating a favorable biocompatibility profile for imaging applications.[3][7] When encapsulated in nanoparticles, Coumarin 6 has been reported to have no toxic effects on cells during imaging.[8]

In Vivo Biocompatibility:

In vivo studies involving coumarin derivatives often focus on their therapeutic effects. However, the absence of significant adverse effects in many of these studies suggests a degree of biocompatibility. For example, in some animal models, coumarin compounds have been administered without causing severe systemic toxicity.[9] It is important to note that the metabolic pathway of coumarins can differ between species, which can influence their toxicity profiles.[2]

Cytotoxicity Assessment

The cytotoxic potential of coumarin derivatives is a double-edged sword; it is a concern for biocompatibility but also the basis for their investigation as anticancer agents.[1][10] The cytotoxicity of coumarins is highly dependent on their chemical structure and the cell type being studied.

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound is scarce in the public domain. However, data from related coumarin compounds provide valuable insights. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Coumarin-based ER probes | Mammalian cells | 205 - 252 | [3][7] |

| Coumarin 6 derivative (Compound 13a) | HepG2 (Hepatocellular carcinoma) | 3.48 ± 0.28 | [10][11] |

| Coumarin 6 derivative (Compound 15a) | HepG2 (Hepatocellular carcinoma) | 5.03 ± 0.39 | [10][11] |

| Iridium-Coumarin 6 Compound (Ir-1) | Ovarian Cancer | 9.9 ± 0.1 | [12] |

| Iridium-Coumarin 6 Compound (Ir-3) | Ovarian Cancer | 20.5 ± 2.6 | [12] |

| Iridium-Coumarin 6 Compound (Ir-4) | Ovarian Cancer | 15.6 ± 1.1 | [12] |

| Iridium-Coumarin 6 Compound (Ir-5) | Ovarian Cancer | 13.9 ± 1.0 | [12] |

| Iridium-Coumarin 6 Compound (Ir-6) | Ovarian Cancer | 11.2 ± 0.8 | [12] |

This table summarizes IC50 values for various coumarin derivatives to provide a general understanding of their cytotoxic potential. Data for this compound specifically is not available.

Mechanisms of Cytotoxicity

Coumarins exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][10]

Apoptosis Induction:

Coumarin derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include:

-

Modulation of Bcl-2 family proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1][10]

-

Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[2][11]

-

Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c.[2]

Cell Cycle Arrest:

Certain coumarin compounds can halt the cell cycle at specific checkpoints, such as G2/M, preventing cell proliferation.[9] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of biocompatibility and cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways

Coumarin derivatives can modulate various signaling pathways involved in cell survival and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial pro-survival pathway that is often dysregulated in cancer. Some coumarins have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1]

Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress and converges on the mitochondria.

Conclusion and Future Directions

This compound holds promise as a fluorescent tool and a scaffold for drug design. Based on the available data for related compounds, it is expected to have a reasonable biocompatibility profile, particularly for in vitro applications. However, its cytotoxic properties, which are beneficial in an anticancer context, need to be carefully evaluated for other biomedical applications.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo biocompatibility and cytotoxicity studies specifically on this compound.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Investigating its long-term safety profile and potential for bioaccumulation.

A deeper understanding of the biological interactions of this compound will be crucial for unlocking its full potential in a safe and controlled manner.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 10. Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Navigating the Stability Landscape of Coumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a significant class of naturally occurring and synthetic compounds possessing a diverse array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. Their broad therapeutic potential has made them a focal point in drug discovery and development. A critical aspect of their preclinical and clinical evaluation is the comprehensive understanding of their stability, both in laboratory settings (in vitro) and within biological systems (in vivo). This technical guide provides a thorough examination of the stability of coumarin derivatives, with a particular focus on aspects relevant to substituted coumarins, exemplified by the fluorescent dye Coumarin 6. While specific data for a compound designated as "Coumarin 6H" is not extensively available in public literature, this guide consolidates the existing knowledge on coumarin stability to provide a robust framework for researchers working with novel coumarin-based entities.

In Vitro Stability of Coumarin Derivatives

The in vitro stability of a compound is a crucial parameter that influences the reliability and reproducibility of experimental results. For coumarin derivatives, several factors can impact their stability in solution, including pH, solvent composition, and exposure to light.

Factors Affecting In Vitro Stability

-

pH: The stability of coumarin derivatives can be significantly influenced by the pH of the medium. Studies on hydroxylated coumarins have shown that their oxidative degradation rates increase with increasing pH under both oxic and anoxic conditions.[1][2]

-

Solvents: The choice of solvent is critical for maintaining the stability of coumarin stock solutions. For instance, Coumarin 6 stock solutions in DMSO are recommended for storage, with stability noted for up to one month at -20°C and six months at -80°C when protected from light.[3][4]

-

Light Exposure: Some coumarin derivatives are known to be photolabile. Forced degradation studies on 7-hydroxycoumarin have indicated degradation upon exposure to light, as per ICH Q1B guidelines.[5] Therefore, it is crucial to protect solutions of coumarin derivatives from light to prevent photodegradation.

-

Temperature: Temperature can affect the fluorescence lifetime of coumarin dyes. For Coumarin 6, a reduction in fluorescence lifetime has been observed with increasing temperature.[6] Stock solutions are generally recommended to be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.[3][4]

Quantitative Data on In Vitro Stability

| Compound/Class | Condition | Observation | Reference |

| Coumarin 6 | Stock solution in DMSO | Stable for 1 month at -20°C and 6 months at -80°C (protected from light). | [3] |

| Coumarin 6-loaded nanoparticles | In water | Stable for up to 3 days. | [7] |

| Coumarin 6-loaded nanoparticles | Powder form | Stable for more than 2 months at room temperature. | [7] |

| Hydroxylated Coumarins | Increasing pH | Increased oxidative degradation rates. | [1][2] |

| 7-Hydroxycoumarin | Photostability studies (ICH Q1B) | Degraded upon exposure to light. | [5] |

In Vivo Stability and Metabolism of Coumarins

The in vivo stability of a coumarin derivative is intrinsically linked to its metabolic fate within a biological system. The metabolism of coumarins can vary significantly between species, which has important implications for preclinical toxicity studies and their extrapolation to humans.

Metabolic Pathways

The primary site of coumarin metabolism is the liver, where it undergoes extensive Phase I and Phase II reactions. The two major initial metabolic pathways are:

-

7-Hydroxylation: This is the major metabolic pathway in humans and is considered a detoxification pathway.[8][9] The resulting metabolite, 7-hydroxycoumarin, is then conjugated with glucuronic acid or sulfate for excretion.[10] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[9][11]

-

3,4-Epoxidation: This is the major metabolic pathway in rats and mice and leads to the formation of toxic metabolites.[8] The coumarin 3,4-epoxide is a reactive intermediate that can bind to cellular macromolecules, leading to toxicity.[12]

Hydroxylation can also occur at other positions on the coumarin ring, such as positions 3, 4, 5, 6, and 8.[9][10] The lactone ring can also be opened to yield various products.[9]

Caption: General metabolic pathways of coumarin.

Pharmacokinetic Parameters

The elimination half-life of coumarin is generally around 1-4 hours in various species.[10] However, the bioavailability and pharmacokinetic profiles of different coumarin derivatives can vary significantly. For example, a study on a coumarin-monoterpene conjugate (K-142) after oral administration in mice showed a Cmax of 66.1 ± 3.2 ng/mL and a Tmax of 36.3 ± 13.8 min at a dose of 5 mg/kg, indicating low bioavailability.[13]

| Species | Route of Administration | Half-life | Reference |

| Various | Intravenous, Oral | ~1-4 hours | [10] |

| Humans | Intravenous (0.125-0.25 mg/kg) | 1.46 - 1.82 hours | [10] |

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to assess the stability of coumarin derivatives. The choice of method depends on the specific requirements of the study, such as the need for quantification, identification of degradation products, or real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of coumarins and their metabolites in various matrices.

-

Protocol for Quantification in Cigarette Filler and Mainstream Smoke:

-

Extraction: Extract the sample with ethanol for 30 minutes on a shaker.

-

Filtration: Filter the extract through a 0.45 µm PVDF syringe filter.

-

HPLC Analysis:

-

Column: C18 column (e.g., Grace Smart RP18, 250mm x 4.6mm, 5µm).

-

Mobile Phase: Water:Methanol (50:50).

-

Flow Rate: 0.7 ml/min.

-

Column Temperature: 40°C.

-

Detector: PDA detector at 280 nm.

-

Injection Volume: 20 µl.[14]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of coumarins in biological matrices.

-